![molecular formula C10H16O2 B1403992 Ethyl spiro[3.3]heptane-2-carboxylate CAS No. 1255098-89-5](/img/structure/B1403992.png)
Ethyl spiro[3.3]heptane-2-carboxylate
Vue d'ensemble
Description
Ethyl spiro[3.3]heptane-2-carboxylate is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol. It is not intended for human or veterinary use and is primarily used for research .
Synthesis Analysis
The synthesis of spiro[3.3]heptane-derived compounds has been reported in several studies . For instance, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed by constructing both four-membered rings in the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Applications De Recherche Scientifique
Novel Synthesis Methods
Research has demonstrated innovative approaches to synthesizing spiro compounds, including Ethyl spiro[3.3]heptane-2-carboxylate. For instance, Föhlisch et al. (2002) described a method for synthesizing bornane derivatives, showcasing the potential for creating complex structures from Ethyl spiro[3.3]heptane-2-carboxylate derivatives Föhlisch, Abu Bakr, & Fischer, 2002. Similarly, D’yakonov et al. (2007) developed a cycloalumination method for producing spiro[3.3]heptane and spiro[3.4]octanes, indicating the compound's versatility in creating new molecular architectures D’yakonov, Finkelshtein, & Ibragimov, 2007.
Probing Receptor Topologies
Radchenko et al. (2008) explored the use of spiro[3.3]heptane scaffolds for synthesizing glutamic acid analogs. These compounds, due to their rigid structures, are ideal for studying the spatial requirements of glutamate receptors, providing insights into receptor-ligand interactions and potential therapeutic targets Radchenko, Grygorenko, & Komarov, 2008.
Drug Discovery and Medicinal Chemistry
Chernykh et al. (2016) synthesized fluorinated analogs based on the spiro[3.3]heptane motif, highlighting the role of such compounds in medicinal chemistry. The unique three-dimensional shape and fluorine substitution patterns of these derivatives may enhance their biological activity and pharmacokinetic properties, making them valuable in drug design Chernykh, Feskov, Chernykh, Daniliuc, Tolmachova, Volochnyuk, & Radchenko, 2016.
Structural Analysis and Conformational Studies
The synthesis of angular monoprotected diamines based on the spiro[3.3]heptane scaffold, as reported by Chernykh et al. (2015), serves as an example of how these compounds can mimic the structural features of cyclohexane derivatives. Such analogies are crucial for understanding molecular conformations and designing molecules with desired biological activities Chernykh, Radchenko, Grygorenko, Daniliuc, Volochnyuk, & Komarov, 2015.
Propriétés
IUPAC Name |
ethyl spiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-12-9(11)8-6-10(7-8)4-3-5-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUZVFLEMYGSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl spiro[3.3]heptane-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



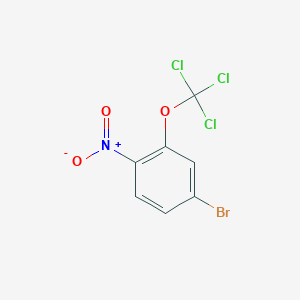
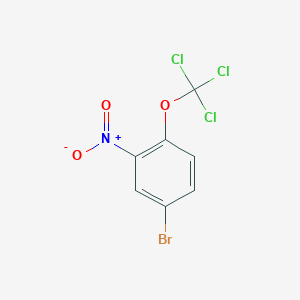
![1-Bromo-2-chloro-3-[chloro-(difluoro)methoxy]benzene](/img/structure/B1403913.png)
![6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1403917.png)
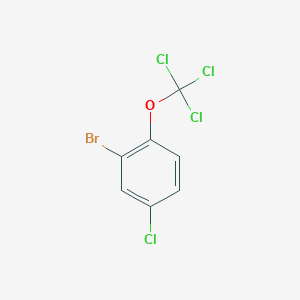
![1-Chloro-4-[chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene](/img/structure/B1403919.png)
![2-Bromo-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene](/img/structure/B1403921.png)


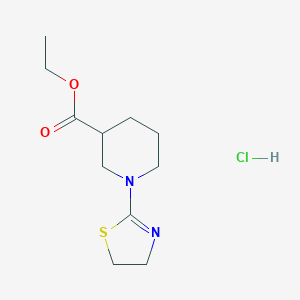

![1-Bromo-2-[chloro(difluoro)methoxy]-3,5-difluoro-benzene](/img/structure/B1403930.png)
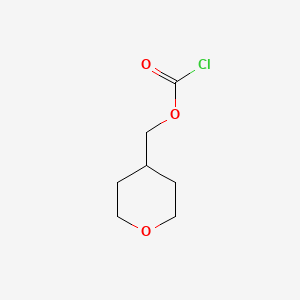
![methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate](/img/structure/B1403932.png)